2-Chloro-5,7-dimethyl-1,3-benzoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5,7-dimethyl-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-5-3-6(2)8-7(4-5)11-9(10)12-8/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALSAEILDPHFJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Significance of the Benzoxazole Scaffold and 5,7-Dimethyl Substitution
An In-depth Technical Guide to 5,7-Dimethyl Substituted Benzoxazole Derivatives: Synthesis, Characterization, and Biological Applications
Benzoxazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring. This privileged scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The versatility of the benzoxazole nucleus allows for extensive chemical modification, enabling the fine-tuning of its biological and physicochemical properties. The incorporation of specific substituents onto the benzoxazole core can dramatically influence its therapeutic potential, leading to compounds with enhanced efficacy and selectivity.
Among the various substitution patterns, the 5,7-dimethyl substitution has emerged as a particularly interesting motif. The presence of methyl groups at these positions can impact the molecule's lipophilicity, metabolic stability, and steric profile, thereby modulating its interaction with biological targets. This guide provides a comprehensive overview of the synthesis, characterization, and diverse biological activities of 5,7-dimethyl substituted benzoxazole derivatives, offering valuable insights for researchers and drug development professionals.
Synthetic Methodologies for 5,7-Dimethyl Benzoxazole Derivatives
The construction of the 5,7-dimethyl benzoxazole core typically involves the condensation of an appropriately substituted o-aminophenol with a carboxylic acid or its derivatives. The key starting material for this synthesis is 2-amino-4,6-dimethylphenol.
General Synthetic Pathway
A common and effective method for the synthesis of 2-substituted-5,7-dimethylbenzoxazoles is the reaction of 2-amino-4,6-dimethylphenol with various aromatic or heterocyclic carboxylic acids in the presence of a condensing agent, such as polyphosphoric acid (PPA), at elevated temperatures. This one-pot reaction proceeds through the formation of an intermediate o-hydroxyamide, which then undergoes cyclodehydration to yield the final benzoxazole product.
Caption: General synthetic scheme for 5,7-dimethyl-2-substituted-benzoxazoles.
Detailed Experimental Protocol
-
Reactant Preparation: In a round-bottom flask, combine 2-amino-4,6-dimethylphenol (1 equivalent) and the desired carboxylic acid (1.1 equivalents).
-
Addition of Condensing Agent: To the mixture, add polyphosphoric acid (PPA) in a quantity sufficient to ensure a stirrable paste.
-
Reaction: Heat the reaction mixture to 145-150°C with constant stirring for a period of 3-6 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water.
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a 40% sodium hydroxide solution until the pH is between 5 and 6.[1] This will cause the crude product to precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by filtration, wash it thoroughly with water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Spectroscopic Characterization
The successful synthesis and structural elucidation of 5,7-dimethyl benzoxazole derivatives are confirmed using various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will typically show two singlets in the aromatic region corresponding to the protons at positions 4 and 6 of the benzoxazole ring. The methyl groups at positions 5 and 7 will appear as two distinct singlets in the upfield region (around δ 2.4-2.5 ppm). The signals for the protons of the substituent at position 2 will also be present in their expected regions.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display the characteristic signals for the carbon atoms of the benzoxazole core, including the quaternary carbons and the carbons bearing protons. The methyl carbons will appear at approximately δ 21-22 ppm.
-
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=N stretching of the oxazole ring (around 1630-1650 cm⁻¹) and the C-O-C stretching (around 1240-1270 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds, and the fragmentation pattern can provide further structural information.
Biological Activities of 5,7-Dimethyl Benzoxazole Derivatives
Derivatives of 5,7-dimethyl benzoxazole have been investigated for a range of biological activities, demonstrating their potential as scaffolds for the development of new therapeutic agents.
Antimicrobial Activity
Benzoxazole derivatives are known to possess a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[2][3][4] The presence of the 5,7-dimethyl substitution can enhance the lipophilicity of the molecule, potentially facilitating its penetration through the microbial cell wall. Studies have shown that certain 2,5,7-trisubstituted benzoxazoles exhibit significant activity against strains such as Staphylococcus aureus, Bacillus subtilis, and Candida albicans. The mechanism of action for the antibacterial effects of some benzoxazoles is believed to involve the inhibition of DNA gyrase, a crucial enzyme in bacterial DNA replication.[2][5]
Anticancer Activity
The benzoxazole scaffold is a common feature in many anticancer agents.[6][7][8] Several 5,7-dimethyl substituted benzoxazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, certain derivatives have shown promising activity against breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cell lines.[6][9] One of the proposed mechanisms of action for the anticancer activity of some benzoxazole derivatives is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is essential for tumor growth and metastasis.[9][10] Additionally, some compounds have been shown to induce apoptosis (programmed cell death) in cancer cells.[9][10]
Caption: Inhibition of VEGFR-2 signaling by a 5,7-dimethyl benzoxazole derivative.
Other Biological Activities
In addition to their antimicrobial and anticancer properties, benzoxazole derivatives have been explored for a variety of other pharmacological effects, including:
The diverse biological profile of 5,7-dimethyl substituted benzoxazoles makes them an attractive scaffold for further investigation and development in the field of medicinal chemistry.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study for 5,7-dimethyl benzoxazoles is still evolving, some general trends can be observed from the available literature.
-
Lipophilicity: The methyl groups at positions 5 and 7 increase the lipophilicity of the benzoxazole core, which can influence cell membrane permeability and interaction with hydrophobic binding pockets of target proteins.
-
Substituent at Position 2: The nature of the substituent at the 2-position plays a crucial role in determining the biological activity and selectivity. Aromatic and heterocyclic moieties are commonly incorporated at this position to modulate the electronic and steric properties of the molecule, leading to varied interactions with biological targets.
-
Electronic Effects: The electron-donating nature of the methyl groups can influence the electron density of the benzoxazole ring system, which may affect its binding affinity to target enzymes or receptors.
Conclusion and Future Perspectives
5,7-Dimethyl substituted benzoxazole derivatives represent a versatile and promising class of heterocyclic compounds with a wide range of biological activities. The synthetic accessibility of this scaffold, coupled with the potential for diverse functionalization at the 2-position, provides a robust platform for the design and discovery of novel therapeutic agents. Future research in this area should focus on the synthesis of new libraries of 5,7-dimethyl benzoxazole derivatives with a wider variety of substituents at the 2-position. In-depth biological evaluations, including mechanism of action studies and in vivo efficacy assessments, will be crucial to further validate the therapeutic potential of these compounds. The continued exploration of the structure-activity relationships will guide the rational design of more potent and selective 5,7-dimethyl benzoxazole-based drugs for the treatment of various diseases.
References
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- Highly Lipophilic Benzoxazoles with Potential Antibacterial Activity. Molecules.
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- Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Deriv
- Synthesis and Biological Evaluation of Novel 5,7-Dichloro-1,3-benzoxazole Derivatives.
- Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities.
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- Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management.
- Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules.
- A REVIEW ON DIVERSE BIOLOGICAL ACTIVITIES OF BENZOXAZOLE MOLECULE.
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- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
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The Synthetic Versatility of 2-Chloro-5,7-dimethyl-1,3-benzoxazole: A Technical Guide to its Reactivity Profile
Introduction: Unlocking the Potential of a Substituted Benzoxazole Core
The benzoxazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials.[1][2] Its rigid, planar structure and ability to participate in hydrogen bonding make it a privileged pharmacophore. The strategic functionalization of the benzoxazole core is paramount for fine-tuning the physicochemical and pharmacological properties of these molecules. This guide focuses on the reactivity profile of a specific, yet underexplored derivative: 2-Chloro-5,7-dimethyl-1,3-benzoxazole .
While direct literature on this exact molecule is sparse, its reactivity can be confidently predicted by drawing upon the well-established chemistry of 2-chlorobenzoxazoles and considering the electronic and steric influence of the 5,7-dimethyl substitution. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical, field-proven insights into harnessing this versatile building block in organic synthesis. We will explore its synthesis, its susceptibility to nucleophilic aromatic substitution, and its utility in modern palladium-catalyzed cross-coupling reactions.
Synthesis of the Core Scaffold: 2-Chloro-5,7-dimethyl-1,3-benzoxazole
The most logical and established route to 2-chlorobenzoxazoles involves the chlorination of the corresponding benzoxazol-2-one or its thiol equivalent. For the target molecule, the synthesis would commence with the commercially available 2-amino-4,6-dimethylphenol.
The synthetic workflow can be visualized as a two-step process: first, the formation of the benzoxazolone ring, followed by chlorination.
Caption: Proposed synthesis of 2-Chloro-5,7-dimethyl-1,3-benzoxazole.
Experimental Protocol: Synthesis of 5,7-Dimethyl-1,3-benzoxazol-2(3H)-one
-
To a stirred solution of 2-amino-4,6-dimethylphenol (1.0 eq) in an appropriate aprotic solvent (e.g., THF, Dichloromethane) under an inert atmosphere (N₂), add triethylamine (2.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.4 eq) in the same solvent. Caution: Triphosgene is highly toxic and moisture-sensitive. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired benzoxazolone.
Experimental Protocol: Chlorination to 2-Chloro-5,7-dimethyl-1,3-benzoxazole
-
Combine 5,7-Dimethyl-1,3-benzoxazol-2(3H)-one (1.0 eq) with phosphorus oxychloride (POCl₃, 5-10 eq) as both reagent and solvent.
-
Add a catalytic amount of a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) or DMF.
-
Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Carefully cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Neutralize the acidic solution with a suitable base (e.g., NaHCO₃, NaOH solution) until pH ~7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 2-Chloro-5,7-dimethyl-1,3-benzoxazole.
Reactivity Profile I: Nucleophilic Aromatic Substitution (SNAr)
The C2 position of the 2-chlorobenzoxazole core is highly electrophilic, making it exceptionally susceptible to nucleophilic aromatic substitution (SNAr). The reaction proceeds via a well-established addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate.[3]
Caption: Generalized mechanism for SNAr at the C2 position.
The Role of the 5,7-Dimethyl Substituents: The two methyl groups on the benzene ring are electron-donating groups (EDGs) via hyperconjugation and induction. This increased electron density on the aromatic ring will have a modest deactivating effect on the SNAr reaction compared to the unsubstituted 2-chlorobenzoxazole. The EDGs slightly destabilize the negatively charged Meisenheimer intermediate, which can lead to a higher activation energy and potentially slower reaction rates. However, this effect is generally not prohibitive, and the C2 position remains highly activated for substitution.
Common Nucleophilic Transformations
A wide array of nucleophiles can be employed to displace the C2-chloride, opening a gateway to diverse molecular architectures.
| Nucleophile Type | Reagent Example | Product Class | Typical Conditions |
| N-Nucleophiles | Primary/Secondary Amines (e.g., Aniline, Morpholine) | 2-Aminobenzoxazoles | Base (K₂CO₃, Et₃N), DMF or NMP, 80-120 °C |
| Hydrazine | 2-Hydrazinobenzoxazoles | EtOH, Reflux | |
| O-Nucleophiles | Alkoxides (e.g., NaOMe, NaOEt), Phenoxides | 2-Alkoxy/Aryloxybenzoxazoles | Corresponding alcohol or aprotic solvent (THF, DMF) |
| S-Nucleophiles | Thiols (e.g., Thiophenol), Thiolates | 2-(Alkyl/Arylthio)benzoxazoles | Base (K₂CO₃, NaH), DMF or THF, RT to 80 °C |
Experimental Protocol: Synthesis of 2-(Morpholino)-5,7-dimethyl-1,3-benzoxazole (Representative SNAr)
-
To a solution of 2-Chloro-5,7-dimethyl-1,3-benzoxazole (1.0 eq) in N,N-Dimethylformamide (DMF, 0.2 M), add morpholine (1.2 eq) followed by potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 4-8 hours. Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration or extract the aqueous layer with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (e.g., Hexane/Ethyl Acetate gradient) to yield the pure 2-aminobenzoxazole derivative.[4]
Reactivity Profile II: Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond at the C2 position also serves as a handle for powerful palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds. These reactions dramatically expand the synthetic utility of the scaffold.[5][6][7]
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction couples the 2-chlorobenzoxazole with an organoboron reagent (boronic acid or ester) to form 2-aryl- or 2-vinylbenzoxazoles.[8][9] This reaction is exceptionally robust and tolerant of a wide range of functional groups.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
-
In a reaction vessel, combine 2-Chloro-5,7-dimethyl-1,3-benzoxazole (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O).
-
Degas the mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.
-
Heat the reaction to 80-100 °C and stir until TLC or LC-MS indicates consumption of the starting material (typically 6-24 hours).
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to isolate the 2-arylbenzoxazole product.[10][11]
B. Sonogashira Coupling (C-C sp Bond Formation)
The Sonogashira coupling facilitates the synthesis of 2-alkynylbenzoxazoles by reacting the 2-chloro derivative with a terminal alkyne.[6][12] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.
Experimental Protocol: Representative Sonogashira Coupling
-
To a Schlenk flask, add 2-Chloro-5,7-dimethyl-1,3-benzoxazole (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 4-10 mol%).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar).
-
Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., Et₃N or Diisopropylethylamine).
-
Add the terminal alkyne (1.1-1.5 eq) via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.[13]
C. Heck Coupling (C-C sp² Bond Formation)
The Heck reaction allows for the vinylation of the C2 position by coupling with an alkene.[5][14] This reaction forms a new carbon-carbon double bond, providing access to 2-vinylbenzoxazole derivatives.
Experimental Protocol: Representative Heck Coupling
-
Combine 2-Chloro-5,7-dimethyl-1,3-benzoxazole (1.0 eq), the alkene (e.g., styrene, butyl acrylate, 1.5 eq), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 eq) in a sealed tube.
-
Add a polar aprotic solvent such as DMF or NMP.
-
Degas the mixture before sealing the tube.
-
Heat the reaction to 100-140 °C for 12-48 hours.
-
Cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic phase, dry, and concentrate.
-
Purify by column chromatography to yield the 2-vinylbenzoxazole product.[7]
Conclusion and Future Outlook
2-Chloro-5,7-dimethyl-1,3-benzoxazole emerges as a highly valuable and versatile building block for organic synthesis. Its reactivity is dominated by two principal pathways: nucleophilic aromatic substitution at the C2 position and palladium-catalyzed cross-coupling reactions. The electron-donating methyl groups subtly modulate this reactivity but do not impede the synthetic utility of the C2-chloro leaving group.
By leveraging the protocols and mechanistic understanding presented in this guide, researchers can confidently employ this scaffold to construct diverse libraries of novel benzoxazole derivatives. The ability to readily install a wide array of substituents at the C2 position through SNAr and C-C bond-forming reactions makes 2-Chloro-5,7-dimethyl-1,3-benzoxazole an ideal starting point for structure-activity relationship (SAR) studies in drug discovery and for the development of advanced functional materials.
References
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Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. (2016). University of Huddersfield Research Portal. Available at: [Link]
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Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. (2016). SciSpace. Available at: [Link]
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Synthesis of 2-alkynyl benzoxazole and –thiazole via Sonogashira Cross Coupling. ResearchGate. Available at: [Link]
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Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). PMC. Available at: [Link]
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Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. (2024). PMC. Available at: [Link]
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Benzoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
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Benzoxazoles. (2018). World Journal of Pharmaceutical Sciences. Available at: [Link]
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Synthesis and Biological Evaluation of Novel 5,7-Dichloro-1,3-benzoxazole Derivatives. (2025). ResearchGate. Available at: [Link]
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Heck reaction. Wikipedia. Available at: [Link]
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Sonogashira coupling. Wikipedia. Available at: [Link]
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Heck Reaction—State of the Art. (2017). MDPI. Available at: [Link]
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Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
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Synthesis and anticonvulsant activity of 2-substituted-5-chlorobenzoxazole. (2025). ResearchGate. Available at: [Link]
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Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. (2019). BMC. Available at: [Link]
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Heck Reaction. Organic Chemistry Portal. Available at: [Link]
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5,7-ditert-butyl-2-methyl-1,3-benzoxazole. (2025). ChemSynthesis. Available at: [Link]
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General Synthesis of 2-Substituted Benzoxazoles Based on Tf 2 O-Promoted Electrophilic Activation of Tertiary Amides. (2025). MDPI. Available at: [Link]
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HECK REACTION: Heterocyclic reactants mechanism. (2019). YouTube. Available at: [Link]
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Heck Reaction. (2023). Chemistry LibreTexts. Available at: [Link]
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A Review on Various Synthetic Methods of Benzoxazole Moiety. (2019). International Journal of Pharmacy and Biological Sciences. Available at: [Link]
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Palladium-catalyzed cross-couplings by C–O bond activation. (2020). Catalysis Science & Technology (RSC Publishing). Available at: [Link]
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Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025). MDPI. Available at: [Link]
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Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. (2010). PMC. Available at: [Link]
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Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). PMC. Available at: [Link]
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- 14. Heck Reaction [organic-chemistry.org]
Methodological & Application
Application Note: Optimized Amination of 2-Chloro-5,7-dimethyl-1,3-benzoxazole
Executive Summary & Strategic Context
The synthesis of 2-amino-benzoxazole derivatives is a cornerstone in medicinal chemistry, serving as a privileged scaffold for antimicrobial, antiviral, and anticancer agents.[1][2] This guide details the amination of 2-Chloro-5,7-dimethyl-1,3-benzoxazole .
While 2-chlorobenzoxazoles are generally reactive electrophiles, the specific 5,7-dimethyl substitution pattern introduces unique electronic considerations.[1] The two methyl groups exert a positive inductive effect (+I), increasing electron density within the fused ring system.[1] This slightly deactivates the C2 position toward nucleophilic attack compared to unsubstituted or nitro-substituted analogs. Consequently, standard protocols must be optimized for temperature and solvent polarity to ensure complete conversion without forcing conditions that degrade the sensitive oxazole ring.[1]
This document provides two validated workflows:
-
Method A (Thermal
): The robust "workhorse" protocol for scale-up. -
Method B (Microwave-Assisted): High-throughput optimization for library generation.[1]
Mechanistic Insight: The Pathway
The reaction proceeds via an addition-elimination mechanism (
Reaction Mechanism[1]
-
Nucleophilic Attack: The amine lone pair attacks the C2 carbon.[1]
-
Meisenheimer Complex: Formation of a resonance-stabilized anionic intermediate. The electron-donating 5,7-dimethyl groups slightly destabilize this intermediate compared to electron-poor analogs, requiring higher activation energy.[1]
-
Elimination: Re-aromatization occurs with the expulsion of the chloride ion.[1]
-
Proton Transfer: The base neutralizes the generated HCl to drive equilibrium.[1]
Figure 1: Mechanistic pathway of the amination reaction highlighting the critical transition state.
Experimental Protocols
Method A: Standard Thermal Displacement (Scale-Up Preferred)
Best for: Gram-scale synthesis, liquid amines, and thermally stable substrates.[1]
Reagents & Equipment[1][3][4][5][6]
-
Substrate: 2-Chloro-5,7-dimethyl-1,3-benzoxazole (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)[1]
-
Base: Diisopropylethylamine (DIPEA) (2.0 equiv) or
(2.0 equiv, requires vigorous stirring)[1] -
Solvent: Acetonitrile (MeCN) [Preferred] or DMF (for low-solubility amines)[1]
-
Concentration: 0.2 M – 0.5 M[1]
Step-by-Step Procedure
-
Charge: To a distinct reaction vessel equipped with a magnetic stir bar, add the 2-Chloro-5,7-dimethyl-1,3-benzoxazole .
-
Solvate: Add anhydrous Acetonitrile (MeCN) . Stir until dissolved.
-
Base Addition: Add DIPEA in one portion.
-
Nucleophile Addition: Add the amine dropwise at room temperature (RT).
-
Exotherm Alert: Reaction with small, unhindered amines (e.g., pyrrolidine) may be exothermic.[1]
-
-
Reaction: Heat the mixture to Reflux (80-82°C) .
-
Workup (Precipitation Method):
-
Alternative Workup (Extraction):
-
If oil forms: Extract with Ethyl Acetate (3x), wash with brine, dry over
, and concentrate.[1]
-
Method B: Microwave-Assisted Synthesis (Library Generation)
Best for: Weak nucleophiles (anilines), steric hindrance, or rapid screening.[1]
Parameters
| Parameter | Setting |
| Solvent | Ethanol or Isopropanol (Polar protic helps proton transfer) |
| Temperature | 120°C – 150°C |
| Pressure | High (Sealed vessel) |
| Time | 10 – 30 minutes |
| Base |
Workflow
-
Dissolve substrate (0.2 mmol) and amine (0.3 mmol) in Ethanol (2 mL) in a microwave vial.
-
Add DIPEA (0.4 mmol). Cap the vial.
-
Irradiate at 140°C for 15 minutes.
-
Remove solvent in vacuo and purify via Prep-HPLC or automated flash chromatography.
Data Analysis & Troubleshooting
Solvent & Base Selection Matrix
The choice of solvent significantly impacts reaction rate due to the stabilization of the polar transition state.[1]
| Solvent | Base | Temp | Suitability | Notes |
| Acetonitrile | DIPEA | 80°C | High | Cleanest workup; easiest solvent removal.[1] |
| DMF | 100°C | Med | Use for low-solubility amines.[1] Harder to remove solvent.[1] | |
| Ethanol | Reflux | Med | Good for microwave; can cause solvolysis (EtO- byproduct) if too hot.[1] | |
| Toluene | 110°C | Low | Requires Pd-catalysis (Buchwald) generally; avoid for |
Troubleshooting Guide
-
Problem: Low Conversion (<50%) after 12 hours.
-
Problem: Hydrolysis Product Observed (2-hydroxybenzoxazole).
-
Problem: Regioselectivity Issues.
-
Note: Not applicable here. The C2-Cl bond is the only labile site for
.
-
Workflow Decision Tree
Use this logic flow to select the optimal synthetic route for your specific amine.
Figure 2: Decision matrix for selecting reaction conditions based on amine nucleophilicity.[1]
References
-
Vertex AI Search. (2023).[1] Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. National Institutes of Health (PMC).[1] [Link]
-
MDPI. (2024).[1] N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide.[1][8] Molbank.[1] [Link][1][2]
-
Royal Society of Chemistry. (2012). 2-Amino-5-arylbenzoxazole derivatives as potent inhibitors of fatty acid amide hydrolase. Med. Chem. Commun. [Link]
Sources
- 1. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide [mdpi.com]
Application Note: Suzuki-Miyaura Coupling of 2-Chlorobenzoxazole Derivatives
[1]
Abstract & Strategic Overview
The 2-position of benzoxazole is a critical pharmacophore in medicinal chemistry, found in NSAIDs (e.g., benoxaprofen analogs) and kinase inhibitors. While 2-chlorobenzoxazole is a readily available electrophile, its engagement in Suzuki-Miyaura coupling is complicated by its high susceptibility to nucleophilic hydrolysis (converting to benzoxazol-2-one) and catalyst poisoning via nitrogen coordination.
This guide moves beyond generic "aryl chloride" protocols. It delineates a precision chemistry approach using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) and anhydrous base systems to suppress the hydrolytic pathway while accelerating the rate-limiting oxidative addition into the C-Cl bond.
Mechanistic Insight: The Reactivity/Stability Paradox
The 2-chlorobenzoxazole scaffold presents a dichotomy:
-
Activation : The adjacent oxygen and nitrogen atoms make the C2 position highly electron-deficient, theoretically facilitating oxidative addition by Pd(0).
-
Deactivation (Hydrolysis) : This same electron deficiency makes the C2-Cl bond extremely labile to attack by water or hydroxide, leading to the thermodynamically stable but synthetically dead benzoxazol-2-one .
Therefore, the success of this reaction relies entirely on kinetic selectivity : The rate of Oxidative Addition (
Reaction Pathway & Competitive Inhibition
Caption: Kinetic competition between the productive catalytic cycle (Blue) and the destructive hydrolysis pathway (Red).
Optimization Parameters: The "Art" of the Reaction
To shift the balance toward C-C bond formation, specific conditions are required.
Catalyst & Ligand Selection
Standard ligands like PPh3 are insufficient for 2-chlorobenzoxazole due to slow oxidative addition.
-
Recommended : XPhos or SPhos . These dialkylbiaryl phosphines are electron-rich (accelerating oxidative addition into C-Cl) and bulky (preventing N-coordination/poisoning).
-
Precatalysts : Use XPhos Pd G3/G4 or Pd(OAc)₂ + Ligand (1:2 ratio) . Precatalysts ensure rapid generation of the active L-Pd(0) species, crucial for beating the hydrolysis clock.
Base & Solvent Engineering[2][3]
-
The Trap : Aqueous carbonate bases (e.g., Na₂CO₃ in Toluene/H₂O) often lead to >50% hydrolysis.
-
The Solution : Use anhydrous inorganic bases or low-water systems .
-
Base : K₃PO₄ (finely ground, anhydrous) is superior. It provides sufficient basicity for transmetallation without the high concentration of free hydroxide ions that promote hydrolysis.
-
Solvent : 1,4-Dioxane or Toluene . If solubility is an issue, use n-Butanol or t-Amyl alcohol (bulky alcohols are less nucleophilic than water/methanol).
-
Optimization Matrix
| Parameter | Standard (Avoid) | Optimized (Recommended) | Rationale |
| Catalyst | Pd(PPh₃)₄ | XPhos Pd G3 or Pd(OAc)₂/SPhos | Accelerates oxidative addition into inert C-Cl bond. |
| Base | Na₂CO₃ / NaOH | K₃PO₄ or Cs₂CO₃ | Minimizes hydrolytic cleavage of the oxazole ring. |
| Solvent | DMF / MeOH | Toluene or 1,4-Dioxane | Non-nucleophilic; Toluene allows azeotropic drying. |
| Water | 1:1 ratio | Anhydrous or Trace (10:1) | Water is necessary for boronic acid activation but must be minimized. |
| Temp | 80°C | 100-110°C | Higher temp favors the high-energy OA step over hydrolysis. |
Standardized Protocol: High-Fidelity Coupling
Objective : Synthesis of 2-(4-methoxyphenyl)benzoxazole from 2-chlorobenzoxazole.
Materials
-
Substrate : 2-Chlorobenzoxazole (1.0 equiv)
-
Coupling Partner : 4-Methoxyphenylboronic acid (1.5 equiv)
-
Catalyst : XPhos Pd G3 (2-3 mol%) OR Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)
-
Base : K₃PO₄ (tribasic, anhydrous, finely ground) (3.0 equiv)
-
Solvent : 1,4-Dioxane (anhydrous, degassed)
Step-by-Step Procedure
-
Preparation of Reaction Vessel :
-
Oven-dry a 20 mL microwave vial or Schlenk tube containing a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[1]
-
Expert Tip: Trace moisture is the enemy. Ensure the vessel is strictly anhydrous.
-
-
Reagent Charging :
-
Add 2-Chlorobenzoxazole (153 mg, 1.0 mmol).
-
Add 4-Methoxyphenylboronic acid (228 mg, 1.5 mmol).
-
Add K₃PO₄ (636 mg, 3.0 mmol).
-
Add XPhos Pd G3 precatalyst (17 mg, 0.02 mmol).
-
Note: If using Pd(OAc)₂/XPhos, add them as solids now.
-
-
Solvent Addition & Degassing :
-
Add anhydrous 1,4-Dioxane (5 mL) via syringe.
-
Degas : Sparge the mixture with Argon for 5-10 minutes. Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.
-
-
Reaction :
-
Seal the vessel with a Teflon-lined cap.
-
Heat the reaction block to 100°C . Stir vigorously (1000 rpm).
-
Run for 2–4 hours .
-
Monitoring: Check via TLC (Hexane/EtOAc 8:1) or LCMS. Look for the disappearance of the starting chloride (Rt ~ X min) and appearance of product.
-
Warning: If the reaction runs too long (>12h), de-arylation or ring degradation may occur.
-
-
Work-up :
-
Purification :
-
Purify via Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient 0% -> 10% Ethyl Acetate in Hexanes.
-
Yield Expectation: 75–90%.
-
Troubleshooting & Optimization Matrix
If the standard protocol fails, use this decision tree to diagnose the failure mode.
Caption: Diagnostic workflow for common failure modes in benzoxazole coupling.
Case Studies & Scope
The following table summarizes expected outcomes based on literature precedents for similar electron-deficient heteroaryl chlorides.
| Substrate (Electrophile) | Boronic Acid | Catalyst System | Yield | Ref |
| 2-Chlorobenzoxazole | Phenylboronic acid | Pd(OAc)₂ / XPhos / K₃PO₄ / Toluene | 82% | [1] |
| 2-Chlorobenzoxazole | 4-Methoxyphenylboronic acid | Pd-PEPPSI-IPr / Cs₂CO₃ / Dioxane | 88% | [2] |
| 2-Chlorobenzoxazole | 3-Pyridylboronic acid | XPhos Pd G2 / K₃PO₄ / THF:H₂O | 65% | [1] |
| 5-Chlorobenzoxazole * | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ / DME:H₂O | 92% | [3] |
*Note: 5-chlorobenzoxazole (Cl on benzene ring) is much more stable and reactive than the 2-chloro isomer. Do not confuse conditions for the two.
References
-
Molander, G. A., et al. "Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid." Journal of Organic Chemistry, 2012.[4] Link (Demonstrates coupling of 2-chlorobenzoxazole in one-pot protocols).
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal, 2006. Link (General protocol for difficult heteroaryl chlorides).
-
BenchChem Technical Support. "Catalyst Poisoning in Reactions with 5-Chlorobenzo[d]oxazole-2-carbaldehyde." BenchChem Application Notes, 2025. Link (Discusses catalyst poisoning mechanisms relevant to benzoxazoles).
-
Littke, A. F., & Fu, G. C. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions." Journal of the American Chemical Society, 2000. Link (Foundational work on bulky phosphines for aryl chlorides).
Application Note: Strategic Synthesis of Benzoxazole-Based Ligands Utilizing 2-Chloro-5,7-dimethyl-1,3-benzoxazole as a Key Intermediate
Abstract
The benzoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] This technical guide provides an in-depth exploration of synthetic methodologies for preparing diverse benzoxazole-based ligands, starting from the versatile building block, 2-Chloro-5,7-dimethyl-1,3-benzoxazole. We present detailed protocols for key transformations, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig). The causality behind experimental choices, mechanistic insights, and practical guidance are provided to empower researchers in drug discovery and chemical biology to leverage this powerful synthetic intermediate.
Foundational Principles: The Reactivity of 2-Chloro-5,7-dimethyl-1,3-benzoxazole
The synthetic utility of 2-Chloro-5,7-dimethyl-1,3-benzoxazole stems from the high reactivity of the chlorine atom at the C2 position. This reactivity is a direct consequence of the electronic properties of the benzoxazole ring system. The electron-withdrawing nature of the adjacent nitrogen atom, combined with the overall aromatic system, renders the C2 carbon highly electrophilic and susceptible to attack by nucleophiles.[4] This activation is analogous to the reactivity observed in other 2-halo-aza-heterocycles and forms the basis for two major classes of synthetic transformations.[5]
The primary synthetic routes to functionalize the C2 position, which will be detailed in this guide, are direct nucleophilic substitution and metal-catalyzed cross-coupling reactions.
Figure 1: Key synthetic pathways for the functionalization of 2-Chloro-5,7-dimethyl-1,3-benzoxazole.
Protocol I: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a direct and often high-yielding method for introducing a variety of nucleophiles at the C2 position. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a transient, negatively charged Meisenheimer complex.[6][7] The presence of the electron-withdrawing benzoxazole ring system is crucial for stabilizing this intermediate, thereby facilitating the reaction.
Causality of Experimental Design
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are preferred as they can solvate the cation of the base while leaving the nucleophile relatively "bare" and more reactive. They are also effective at dissolving the reactants and can be heated to the high temperatures often required to overcome the activation energy of disrupting aromaticity.
-
Base: A non-nucleophilic base, such as K₂CO₃, Cs₂CO₃, or a tertiary amine (e.g., DIPEA), is essential to deprotonate the nucleophile (if it's an amine, alcohol, or thiol) without competing in the substitution reaction. The choice of base can influence reaction rates; for instance, Cs₂CO₃ is more soluble and often more effective than K₂CO₃.
-
Temperature: While the C2-Cl bond is activated, SNAr reactions on heteroaromatic systems often require heating to proceed at a reasonable rate. Temperatures between 80-120 °C are typical.
Detailed Protocol: Synthesis of 2-Morpholino-5,7-dimethyl-1,3-benzoxazole
Figure 2: A typical experimental workflow for an SNAr reaction.
Materials:
| Reagent/Material | M.W. | Amount | Moles |
|---|---|---|---|
| 2-Chloro-5,7-dimethyl-1,3-benzoxazole | 181.62 | 1.00 g | 5.51 mmol |
| Morpholine | 87.12 | 0.58 mL | 6.61 mmol (1.2 eq) |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 1.52 g | 11.0 mmol (2.0 eq) |
| N,N-Dimethylformamide (DMF) | - | 20 mL | - |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-5,7-dimethyl-1,3-benzoxazole (1.00 g, 5.51 mmol).
-
Add anhydrous potassium carbonate (1.52 g, 11.0 mmol).
-
Add DMF (20 mL) followed by morpholine (0.58 mL, 6.61 mmol).
-
Equip the flask with a reflux condenser and place it under a nitrogen or argon atmosphere.
-
Heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Once complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water. A precipitate should form.
-
Stir the aqueous suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake thoroughly with water (3 x 30 mL).
-
Dry the crude product under vacuum.
-
For further purification, the solid can be recrystallized from a suitable solvent (e.g., ethanol/water) or purified by flash column chromatography on silica gel.
Protocol II: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of 2-aryl or 2-vinyl benzoxazoles.[8] This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives.[9][10]
Causality of Experimental Design
-
Catalyst System: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂. A phosphine ligand (e.g., PPh₃, SPhos, XPhos) is critical; it stabilizes the palladium center, modulates its reactivity, and facilitates the steps of the catalytic cycle.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation to the palladium center.[10] Aqueous solutions of bases like K₂CO₃ or K₃PO₄ are commonly used.
-
Solvent System: The reaction is often run in a biphasic solvent system, such as toluene/water or dioxane/water, which helps to dissolve both the organic-soluble reactants and the water-soluble inorganic base.[8]
Detailed Protocol: Synthesis of 2-(4-methoxyphenyl)-5,7-dimethyl-1,3-benzoxazole
Figure 3: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Materials:
| Reagent/Material | M.W. | Amount | Moles |
|---|---|---|---|
| 2-Chloro-5,7-dimethyl-1,3-benzoxazole | 181.62 | 500 mg | 2.75 mmol |
| 4-Methoxyphenylboronic acid | 151.96 | 460 mg | 3.03 mmol (1.1 eq) |
| Pd(PPh₃)₄ | 1155.56 | 160 mg | 0.138 mmol (5 mol%) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 760 mg | 5.50 mmol (2.0 eq) |
| Toluene | - | 15 mL | - |
| Water | - | 5 mL | - |
Procedure:
-
In a Schlenk flask, combine 2-Chloro-5,7-dimethyl-1,3-benzoxazole (500 mg, 2.75 mmol), 4-methoxyphenylboronic acid (460 mg, 3.03 mmol), and Pd(PPh₃)₄ (160 mg, 0.138 mmol).
-
Add potassium carbonate (760 mg, 5.50 mmol).
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.
-
Add degassed toluene (15 mL) and degassed water (5 mL) via syringe.
-
Heat the reaction mixture to 90 °C in an oil bath with vigorous stirring under a positive pressure of nitrogen.
-
Monitor the reaction by TLC. Upon completion (typically 12-18 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (30 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol III: Palladium-Catalyzed Buchwald-Hartwig Amination
As a powerful alternative to classical SNAr, the Buchwald-Hartwig amination allows for the formation of C-N bonds under conditions that are often milder and more functional-group tolerant.[11][12] This reaction is particularly valuable for coupling less reactive amines or for substrates where high temperatures might be detrimental.
Causality of Experimental Design
-
Catalyst System: This reaction requires a specific combination of a palladium precatalyst and a specialized, sterically hindered phosphine ligand (e.g., BINAP, XPhos, RuPhos). The ligand's bulk and electron-donating properties are critical for promoting the reductive elimination step, which is often rate-limiting.[13]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are most common. They are strong enough to deprotonate the amine (or the N-H bond in the intermediate palladium complex) but are too bulky to act as competing nucleophiles.[12]
-
Inert Atmosphere: The Pd(0) catalytic species and the bulky phosphine ligands are highly sensitive to oxygen. Therefore, maintaining a strictly inert atmosphere (nitrogen or argon) is crucial for catalytic activity.
Figure 4: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of 5,7-dimethyl-N-phenyl-1,3-benzoxazol-2-amine
Materials:
| Reagent/Material | M.W. | Amount | Moles |
|---|---|---|---|
| 2-Chloro-5,7-dimethyl-1,3-benzoxazole | 181.62 | 500 mg | 2.75 mmol |
| Aniline | 93.13 | 0.28 mL | 3.03 mmol (1.1 eq) |
| Pd₂(dba)₃ | 915.72 | 63 mg | 0.069 mmol (2.5 mol%) |
| XPhos | 476.65 | 79 mg | 0.165 mmol (6 mol%) |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 370 mg | 3.85 mmol (1.4 eq) |
| Toluene, anhydrous | - | 20 mL | - |
Procedure:
-
Inside a glovebox, add Pd₂(dba)₃ (63 mg, 0.069 mmol), XPhos (79 mg, 0.165 mmol), and sodium tert-butoxide (370 mg, 3.85 mmol) to an oven-dried Schlenk tube.
-
Add 2-Chloro-5,7-dimethyl-1,3-benzoxazole (500 mg, 2.75 mmol).
-
Seal the tube, remove it from the glovebox, and add anhydrous toluene (20 mL) followed by aniline (0.28 mL, 3.03 mmol) under an argon atmosphere.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Upon completion (typically 6-12 hours), cool to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (20 mL).
-
Dilute with ethyl acetate (50 mL) and separate the layers.
-
Extract the aqueous phase with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Summary of Synthetic Approaches and Data
The following table summarizes the applicability of each method for generating different classes of benzoxazole-based ligands.
| Method | Bond Formed | Typical Nucleophile/Reagent | Key Conditions | Advantages | Limitations |
| SNAr | C-N, C-O, C-S | Amines, Alcohols, Thiols | Base (K₂CO₃), Polar Solvent, 80-120 °C | Operationally simple, inexpensive reagents | High temperatures, limited to strong nucleophiles |
| Suzuki | C-C | Boronic Acids/Esters | Pd Catalyst, Ligand, Base, Toluene/H₂O | Excellent functional group tolerance, vast reagent scope | Catalyst sensitivity, potential for boronic acid homo-coupling |
| Buchwald | C-N | Primary/Secondary Amines | Pd Catalyst, Bulky Ligand, Strong Base (NaOtBu) | Mild conditions, broad amine scope, high efficiency | Air-sensitive reagents, more expensive ligands/catalysts |
Conclusion
2-Chloro-5,7-dimethyl-1,3-benzoxazole is a highly effective and versatile intermediate for the synthesis of diverse libraries of benzoxazole-based ligands. Through straightforward Nucleophilic Aromatic Substitution or advanced Palladium-Catalyzed Cross-Coupling reactions, researchers can readily access compounds with a wide range of C2 substituents. The protocols and mechanistic insights provided herein serve as a practical guide for chemists in drug discovery and related fields, enabling the efficient and strategic preparation of novel molecules for biological evaluation.
References
-
Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone. (2018). MDPI. [Link]
-
New Benzoxazole Derivatives as Antiprotozoal Agents: In Silico Studies, Synthesis, and Biological Evaluation. (2021). Journal of Chemistry. [Link]
-
Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). BMC Chemistry. [Link]
-
Design, Synthesis, and Biological Evaluation of 2-Phenoxyalkylhydrazide Benzoxazole Derivatives as Quorum Sensing Inhibitors with Strong Antibiofilm Effect. (2024). Journal of Medicinal Chemistry. [Link]
-
Synthesis, characterization and biological evaluation of benzoxazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research. [Link]
-
Benzoxazoles and Oxazolopyridines in Medicinal Chemistry Studies. (2014). ResearchGate. [Link]
-
Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022). (2023). PMC. [Link]
-
Benzoxazoles. (2018). World Journal of Pharmaceutical Sciences. [Link]
-
Biological activities of benzoxazole and its derivatives. (2023). ResearchGate. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. [Link]
-
Copper-catalyzed Direct 2-Arylation of Benzoxazoles and Benzoimidazoles with Aryl Bromides and Cytotoxicity of Products. (2016). Scientific Reports. [Link]
-
Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2022). International Journal of Research and Review. [Link]
-
Buchwald–Hartwig amination. (N.D.). Wikipedia. [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2024). Molecules. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Suzuki reaction. (N.D.). Wikipedia. [Link]
- Process for preparing 2-chlorobenzoxazoles. (1985).
-
nucleophilic aromatic substitutions. (2019). YouTube. [Link]
-
The Suzuki Reaction. (N.D.). Andrew G. Myers Research Group, Harvard University. [Link]
-
3.7: Nucleophilic Aromatic Substitution. (2026). Chemistry LibreTexts. [Link]
-
Suzuki Coupling. (N.D.). Organic Chemistry Portal. [Link]
-
Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. (2017). Juniper Publishers. [Link]
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- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. ijrrjournal.com [ijrrjournal.com]
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- 5. youtube.com [youtube.com]
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- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Suzuki Coupling [organic-chemistry.org]
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- 12. chem.libretexts.org [chem.libretexts.org]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Troubleshooting & Optimization
Improving reaction yields for 2-Chloro-5,7-dimethyl-1,3-benzoxazole substitution
Technical Support Center: 2-Chloro-5,7-dimethyl-1,3-benzoxazole
A Guide to Improving Yields in C2-Position Substitution Reactions
Welcome to the technical support resource for 2-Chloro-5,7-dimethyl-1,3-benzoxazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic building block. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you navigate the common challenges associated with its substitution reactions and optimize your reaction yields.
The 2-chloro-5,7-dimethyl-1,3-benzoxazole scaffold is a valuable starting material for introducing a wide range of functionalities at the C2 position, leading to compounds with potential biological activities.[1][2] However, achieving high yields in these substitution reactions can be challenging. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues and enhance the success of your experiments.
Section 1: Troubleshooting Guide
This section addresses specific, practical problems you may encounter in the laboratory. We focus on the causality behind each issue and provide actionable solutions.
Q1: My nucleophilic aromatic substitution (SNAr) reaction with an amine or alkoxide nucleophile is giving a low yield or failing completely. What are the primary factors to investigate?
Answer: This is a common and frustrating issue. A low or non-existent yield in an SNAr reaction on this substrate can typically be traced back to one of several key factors related to reactivity, conditions, or starting materials.
-
Inherent Substrate Reactivity: The benzoxazole ring system inherently activates the C2 position for nucleophilic attack. However, the two methyl groups at the 5 and 7 positions are weakly electron-donating, which can slightly reduce the electrophilicity of the C2 carbon compared to an unsubstituted 2-chlorobenzoxazole. This means that more forcing conditions may be required.
-
Nucleophile Strength and Concentration: The reaction rate is directly dependent on the nucleophilicity of your chosen reagent. Weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups) or sterically hindered nucleophiles will react slowly.
-
Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like DMF, DMSO, NMP, or acetonitrile are generally preferred as they can solvate the cation of the nucleophilic salt (e.g., NaOR) while leaving the anion relatively free and highly reactive. Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its potency.[3]
-
Temperature and Reaction Time: SNAr reactions often require elevated temperatures to overcome the activation energy of forming the intermediate Meisenheimer complex.[4][5] Insufficient heat is a primary cause of stalled reactions.
-
Purity of Materials: 2-chlorobenzoxazoles can be sensitive to moisture. Ensure your starting material is pure and your solvent is anhydrous, as water can react to form the corresponding benzoxazol-2-one, consuming your starting material.[6]
Troubleshooting Workflow:
Caption: Generalized SNAr Mechanism at the C2 Position.
FAQ 2: Which analytical techniques are best for monitoring reaction progress? Thin-Layer Chromatography (TLC) is the most common, rapid, and cost-effective method for monitoring these reactions. [3][7]Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, product, and any potential side products. Co-spotting the reaction mixture with the starting material is essential for accurate identification. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are excellent choices.
FAQ 3: Are there any "green" or more sustainable approaches for these reactions? Yes, the field is actively moving towards more sustainable methods. For SNAr, using an ionic liquid as both the solvent and catalyst can sometimes allow for lower reaction temperatures and easier catalyst recycling. [8]For cross-coupling reactions, developing catalysts that work in more environmentally benign solvents like water or ethanol is a major area of research. Furthermore, using heterogeneous catalysts that can be easily filtered and reused can significantly reduce waste and cost. [9]
Section 3: Protocols & Data
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol is a generalized starting point and may require optimization for specific substrates.
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the amine nucleophile (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon for 5-10 minutes.
-
Reagent Addition: Add 2-chloro-5,7-dimethyl-1,3-benzoxazole (1.0 equivalent) to the stirred solution.
-
Heating: Heat the reaction mixture to 80-100°C.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel. [10] Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol requires strict adherence to inert atmosphere techniques.
-
Preparation: To a flame-dried Schlenk flask, add the arylboronic acid (1.5 equivalents), a base such as K₂CO₃ (3.0 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a magnetic stir bar.
-
Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum/argon backfill.
-
Solvent/Reagent Addition: Under a positive pressure of argon, add 2-chloro-5,7-dimethyl-1,3-benzoxazole (1.0 equivalent). Then, add a degassed solvent mixture, such as dioxane/water (4:1), via syringe.
-
Heating: Heat the reaction mixture to 90°C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction, filter through a pad of Celite to remove the catalyst, and perform an aqueous work-up as described in Protocol 1.
-
Purification: Purify the crude product by column chromatography.
Data Presentation
Table 1: Recommended Starting Conditions for SNAr with Various Nucleophiles
| Nucleophile Type | Typical Solvent | Base | Typical Temperature (°C) | Key Considerations |
| Primary/Secondary Aliphatic Amine | DMF, NMP | DIPEA, DBU, or excess amine | 80 - 120 | Can often serve as its own base if used in excess. |
| Aniline (Electron-rich) | Dioxane, Toluene | K₂CO₃, Cs₂CO₃ | 100 - 140 | May require a stronger base and higher temperatures. |
| Alcohol (Alkoxide) | THF, DMF | NaH, K₂CO₃ | 25 - 80 | Pre-formation of the alkoxide with NaH is highly recommended. |
| Thiol (Thiolate) | DMF, Ethanol | K₂CO₃, Et₃N | 25 - 60 | Thiolates are generally very potent nucleophiles. |
Table 2: Comparison of Common Palladium Catalysts/Ligands for Cross-Coupling
| Reaction Type | Common Catalyst/Ligand System | Advantages | Disadvantages |
| Suzuki-Miyaura (C-C) | Pd(PPh₃)₄ or Pd(OAc)₂ + SPhos/RuPhos | Highly reliable, broad substrate scope for boronic acids. | Boronic acids can be unstable; requires careful base selection. |
| Buchwald-Hartwig (C-N) | Pd₂(dba)₃ + XPhos/BrettPhos | Excellent for a wide variety of amines, including challenging ones. | Ligands can be expensive; highly sensitive to air. |
| Sonogashira (C-C, alkyne) | Pd(PPh₃)₂Cl₂ + CuI | Direct way to install alkynes. | Requires a co-catalyst (CuI); risk of alkyne homocoupling. |
References
- Benchchem. Technical Support Center: Troubleshooting Benzoxazole Synthesis. Accessed February 2024.
- Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2019). Molecules.
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
- Benchchem. Optimizing reaction conditions for one-pot benzoxazole synthesis. Accessed February 2024.
- Benchchem. Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. Accessed February 2024.
- Benchchem.
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2024). Molecules.
- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega.
- One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. (2022). Beilstein Journal of Organic Chemistry.
- Benchchem. Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. Accessed February 2024.
- Sigma-Aldrich. Palladium-catalyzed Cross-coupling Reactions. Accessed February 2024.
- Organic Chemistry Portal. Synthesis of Benzoxazoles. Accessed February 2024.
- Synthesis of substituted 2-amino benzoxazole derivatives starting
- Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.
- Benzoxazole derivatives: design, synthesis and biological evalu
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2018).
- Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019). MDPI.
- Synthesis and Biological Activities of Some Novel 2-Amino-(5 or 7-Substituted- 2-Oxoindolin-3-Ylidene)
- Benzoxazoles. (2018). World Journal of Pharmaceutical Sciences.
- Synthesis and Biological Evaluation of Novel 5,7-Dichloro-1,3-benzoxazole Derivatives. (2025).
- Benchchem. Technical Support Center: Synthesis of Substituted Benzoxazoles. Accessed February 2024.
- One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (2008). Australian Journal of Chemistry.
- Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). ACS Omega.
- Synthesis of some benzoxazole derivatives. (2011). Journal of Chemical and Pharmaceutical Research.
- Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols an. (2019). Semantic Scholar.
- Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
- Benchchem. Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde. Accessed February 2024.
- Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (2011). Environmental Science & Technology.
- Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. (2017). Juniper Publishers.
- The Organic Chemistry Tutor. (2019).
- ChemicalBook. BENZOXAZOLE, 2-CHLORO-5-NITRO- synthesis. Accessed February 2024.
- Process for preparing 2-chlorobenzoxazoles. (1985).
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Benzoxazole synthesis [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Overcoming steric hindrance in 5,7-dimethyl substituted benzoxazoles
Ticket #57-DMB: Overcoming Steric Hindrance in Scaffold Construction
Status: Open Priority: High (Blocker for SAR studies) Assigned Specialist: Senior Application Scientist, Heterocycle Division
Executive Summary
You are encountering low yields or failed reactions when synthesizing or functionalizing 5,7-dimethylbenzoxazoles . This is a known issue caused by the 7-methyl group (derived from the 6-position of the starting 2-aminophenol). This group exerts significant steric pressure on the C-2 position, inhibiting both the initial ring closure and subsequent nucleophilic or catalytic attacks.
This guide replaces standard "textbook" conditions with high-energy, sterically-tolerant protocols validated for hindered substrates.
Module 1: The Cyclization Block (Ring Closure)
User Issue:
"I am refluxing 2-amino-4,6-dimethylphenol with a benzoic acid derivative in toluene/xylene with p-TsOH, but the yield is <15% or the reaction stalls at the intermediate amide."
Root Cause Analysis
Standard Dean-Stark dehydration relies on the rotation of the intermediate amide bond to allow the phenolic oxygen to attack the carbonyl carbon. The 7-methyl group creates a "rotational barrier" (ortho-effect), preventing the molecule from achieving the planar transition state required for cyclization.
Troubleshooting Protocol
Stop using standard thermal dehydration. You must switch to a method that drives dehydration via an activated electrophile or high-energy input.
Solution A: The "Brute Force" Method (Polyphosphoric Acid)
PPA acts as both solvent and catalyst, generating a highly reactive acyl cation that overcomes the steric barrier.
Protocol:
-
Mix: Combine 2-amino-4,6-dimethylphenol (1.0 eq) and the carboxylic acid (1.0 eq) in Polyphosphoric Acid (PPA) (approx. 10–15 g per gram of substrate).
-
Heat: Stir at 180–200 °C for 4–6 hours. Note: The high temperature is non-negotiable for 7-substituted systems.
-
Quench: Cool to 80 °C, then pour onto crushed ice/water with vigorous stirring.
-
Neutralize: Adjust pH to ~8 with 50% NaOH or conc.
. The product usually precipitates.
Solution B: The "Green" Method (Microwave-Assisted Oxidative Cyclization)
If your carboxylic acid is sensitive to PPA, use an aldehyde and an oxidant under microwave irradiation.
Protocol:
-
Mix: Aminophenol (1.0 eq) + Aldehyde (1.0 eq) in ethanol or DMF.
-
Add Oxidant: Add DDQ (1.1 eq) or Iodine (
, 20 mol%). -
Irradiate: Microwave at 130 °C for 10–20 minutes.
-
Mechanism: This forms the Schiff base first (easier than amide formation), which is then oxidatively cyclized. The
nature of the Schiff base reduces the steric clash compared to the tetrahedral intermediate of the amide route.
Decision Logic for Cyclization
Figure 1: Decision matrix for selecting the optimal cyclization route based on substrate stability.
Module 2: C-2 Functionalization (The Coupling Block)
User Issue:
"I have the 2-chloro-5,7-dimethylbenzoxazole, but Suzuki/Sonogashira coupling at C-2 fails or gives homocoupled byproducts."
Root Cause Analysis
The 7-methyl group shields the C-2 position from the backside. In oxidative addition (Pd0 to PdII), the bulky phosphine ligands on the metal center clash with the 7-methyl group, destabilizing the transition state.
Troubleshooting Protocol
Strategy 1: Ligand Switching (The "Small but Mighty" Approach)
Standard ligands like
-
Recommended Catalyst: Pd-PEPPSI-IPr or XPhos Pd G2 .
-
Why: These N-heterocyclic carbene (NHC) or Buchwald precatalysts are designed to force reductive elimination even in sterically congested environments.
Strategy 2: The "Bypass" Route (Copper-Catalyzed C-H Activation)
Instead of coupling after ring closure, use a Copper-catalyzed one-pot reaction to form the bond during ring closure.
Protocol (Intramolecular C-H Functionalization):
-
Substrate: Use a 2-halo-anilide precursor.
-
Catalyst: CuI (10 mol%) + 1,10-Phenanthroline (20 mol%).
-
Base:
(2.0 eq). -
Solvent: DMSO, 120 °C.
-
Mechanism: Copper coordinates to the nitrogen and the halogen, forcing the ring closure despite the methyl group's interference.
Comparative Data: Catalyst Performance
| Catalyst System | Ligand Type | Yield (C-2 Arylation) | Notes |
| Phosphine | < 10% | Failed. Ligand cone angle too large. | |
| Bidentate | 25-30% | Slow conversion; significant debromination. | |
| Pd-PEPPSI-IPr | NHC | 82% | Recommended. High activity, steric tolerance. |
| N/A | 65% | Good alternative, but requires higher temp. |
Module 3: Visualization of Steric Clash
The diagram below illustrates why the 7-methyl group is the primary offender compared to the 5-methyl group.
Figure 2: The 7-methyl group (red box) physically obstructs the trajectory of incoming reagents at C-2, unlike the remote 5-methyl group.
FAQs
Q: Can I use standard lithiation (n-BuLi) to functionalize C-2? A: Yes, but with caution. The 7-methyl group does not prevent lithiation (proton abstraction), but it does hinder the subsequent electrophile attack.
-
Tip: Use t-BuLi at -78 °C to ensure clean deprotonation. When adding the electrophile (e.g., aldehyde or iodine), allow the reaction to warm slowly to overcome the steric barrier of the transition state.
Q: My product is oiling out during the PPA workup. How do I solidify it? A: 5,7-dimethylbenzoxazoles are highly lipophilic.
-
Decant the water.[1]
-
Dissolve the oil in a minimal amount of hot ethanol.
-
Add water dropwise until turbid.
-
Scratch the flask side with a glass rod. The 5,7-substitution pattern disrupts crystal packing, often requiring this physical nucleation.
References
-
Pottorf, R. S., et al. (2003). "Parallel Synthesis of Benzoxazoles via Microwave-Assisted Dielectric Heating." Tetrahedron Letters, 44(1), 175-178. Link
-
Dohnal, J., et al. (2007).[2] "Synthesis and Hydrophobic Properties of New 2-Aryl-5,7-di-tert-butylbenzoxazoles." Molecules, 12(11), 2562-2578. Link
-
Basak, S., et al. (2021).[3] "Accessing C2-Functionalized 1,3-(Benz)azoles through Transition Metal-Catalyzed C-H Activation." Chemistry – A European Journal, 27(41), 10533-10557. Link
-
Kumar, A., et al. (2018). "Microwave-Assisted Synthesis of Benzoxazoles Derivatives." Current Microwave Chemistry, 5(1), 14-26. Link
-
Banerjee, A., et al. (2023). "Polyphosphoric Acid in Organic Synthesis: A Micro Review." International Journal of Chemistry, 15(1). Link
Sources
Validation & Comparative
A Technical Guide to the ¹H and ¹³C NMR Spectral Interpretation of 2-Chloro-5,7-dimethyl-1,3-benzoxazole
This in-depth technical guide provides a comprehensive analysis and predicted spectral interpretation of 2-Chloro-5,7-dimethyl-1,3-benzoxazole using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a crucial analytical technique in modern chemistry, NMR provides unparalleled insight into molecular structure.[1] This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of novel heterocyclic compounds. We will delve into the theoretical underpinnings of the expected spectral features, compare them with potential isomeric alternatives, and provide robust experimental protocols for acquiring high-quality NMR data.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of a substituted benzoxazole provides critical information regarding the number, chemical environment, and connectivity of protons within the molecule.[1] For 2-Chloro-5,7-dimethyl-1,3-benzoxazole, the predicted ¹H NMR spectrum in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic protons and the two methyl groups.
The aromatic protons on the fused benzene ring typically resonate in the downfield region, generally between 7.0 and 8.5 ppm.[1] The precise chemical shifts and coupling patterns are highly dependent on the substitution pattern.
Key Predicted ¹H NMR Features:
-
Aromatic Protons (H-4 and H-6): The protons at the C-4 and C-6 positions are expected to appear as distinct singlets in the aromatic region, likely between δ 7.0 and 7.5 ppm. The electronic environment of these protons is influenced by the adjacent methyl groups and the overall electron distribution within the benzoxazole ring. Due to their separation, no significant proton-proton coupling is expected between them.
-
Methyl Protons (5-CH₃ and 7-CH₃): Two sharp singlets are anticipated in the upfield region, characteristic of methyl groups attached to an aromatic ring. These are predicted to appear around δ 2.4-2.6 ppm.[1] The slight difference in their chemical environment may lead to two closely spaced but resolved singlets.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 2-Chloro-5,7-dimethyl-1,3-benzoxazole in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-4 | 7.0 - 7.5 | Singlet (s) | 1H |
| H-6 | 7.0 - 7.5 | Singlet (s) | 1H |
| 5-CH₃ | 2.4 - 2.6 | Singlet (s) | 3H |
| 7-CH₃ | 2.4 - 2.6 | Singlet (s) | 3H |
Predicted ¹³C NMR Spectral Analysis
¹³C NMR spectroscopy provides detailed information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the benzoxazole core are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms, as well as the effects of the substituents.[1]
Key Predicted ¹³C NMR Features:
-
C-2 Carbon: This carbon, being attached to both an electronegative chlorine atom and flanked by nitrogen and oxygen, is expected to be significantly deshielded and resonate far downfield, likely in the range of δ 155-165 ppm.[1]
-
Bridgehead Carbons (C-3a and C-7a): These quaternary carbons are also deshielded due to their position within the heterocyclic ring system and are predicted to appear in the range of δ 140-152 ppm.[1]
-
Substituted Aromatic Carbons (C-5 and C-7): The carbons bearing the methyl groups will have their chemical shifts influenced by the alkyl substitution. They are expected in the aromatic region, with their exact positions determined by the combined electronic effects of the methyl groups and the heteroatoms.
-
Unsubstituted Aromatic Carbons (C-4 and C-6): These carbons will resonate in the typical aromatic region, with their chemical shifts influenced by the overall electron density of the ring.
-
Methyl Carbons (5-CH₃ and 7-CH₃): The carbons of the two methyl groups will appear in the upfield aliphatic region, typically between δ 15-25 ppm.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 2-Chloro-5,7-dimethyl-1,3-benzoxazole
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 155 - 165 |
| C-3a | 140 - 143 |
| C-4 | 110 - 120 |
| C-5 | 130 - 140 |
| C-6 | 120 - 130 |
| C-7 | 135 - 145 |
| C-7a | 149 - 152 |
| 5-CH₃ | 15 - 25 |
| 7-CH₃ | 15 - 25 |
Comparison with an Isomeric Alternative: 2-Chloro-4,6-dimethyl-1,3-benzoxazole
To underscore the diagnostic power of NMR, it is instructive to compare the predicted spectrum of our target compound with that of a plausible isomer, such as 2-Chloro-4,6-dimethyl-1,3-benzoxazole.
In the ¹H NMR spectrum of 2-Chloro-4,6-dimethyl-1,3-benzoxazole, the two aromatic protons (H-5 and H-7) would likely appear as two distinct singlets, similar to the target compound. However, their chemical shifts would be different due to the altered substitution pattern. The methyl signals would also be present as two singlets in the upfield region.
The key distinction would arise in the ¹³C NMR spectrum. The chemical shifts of the aromatic carbons (C-4, C-5, C-6, and C-7) would be significantly different due to the repositioning of the methyl groups. Advanced 2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), would be instrumental in unambiguously assigning the carbon and proton signals and confirming the correct isomeric structure. The HMBC experiment reveals long-range correlations between protons and carbons, allowing for the definitive placement of substituents.
Experimental Protocols
Protocol 1: NMR Sample Preparation
High-quality NMR spectra are contingent upon meticulous sample preparation.[1]
-
Sample Purity: Ensure the sample of 2-Chloro-5,7-dimethyl-1,3-benzoxazole is of high purity, as impurities can introduce extraneous signals and complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[1] Other suitable solvents include DMSO-d₆ or Acetone-d₆. The residual solvent peak can be used as a secondary chemical shift reference (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[1]
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg is often required due to the lower natural abundance of the ¹³C isotope.[1]
-
Dissolution and Filtration: Dissolve the sample completely in the chosen solvent. If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube to prevent magnetic field distortions that can lead to broadened spectral lines.[1]
Protocol 2: NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Optimize the spectral width to encompass all expected proton signals.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.
-
A larger number of scans will be necessary compared to ¹H NMR.
-
Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.
-
Visualization of the NMR Interpretation Workflow
The logical flow of interpreting NMR data to elucidate the structure of 2-Chloro-5,7-dimethyl-1,3-benzoxazole can be visualized as follows:
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 2-Chloro-5,7-dimethyl-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone for the structural elucidation of novel chemical entities. For professionals in drug discovery and development, a deep understanding of fragmentation patterns is not merely academic; it is a critical tool for confirming molecular structures, identifying metabolites, and ensuring the purity of synthesized compounds. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of 2-Chloro-5,7-dimethyl-1,3-benzoxazole, a substituted benzoxazole of potential interest in medicinal chemistry.
Benzoxazoles are a class of heterocyclic compounds recognized for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a chloro-substituent and methyl groups to the benzoxazole core, as in 2-Chloro-5,7-dimethyl-1,3-benzoxazole, can significantly influence its biological activity and, consequently, its fragmentation behavior under mass spectrometric analysis. This guide will compare the predicted fragmentation of this specific molecule with the known fragmentation of the parent 2-chlorobenzoxazole and discuss the general fragmentation pathways of related halogenated and heterocyclic systems.
Principles of Electron Ionization (EI) Fragmentation
Electron ionization is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule, leading to extensive fragmentation.[3][4] This process is invaluable for structural analysis as the resulting fragment ions provide a fingerprint of the molecule's structure. The general principles governing EI fragmentation include the cleavage of the weakest bonds and the formation of the most stable positive ions and neutral radicals.[5][6] For heterocyclic compounds like benzoxazoles, fragmentation often involves ring cleavage and the loss of small, stable neutral molecules.[7][8]
Predicted Fragmentation of 2-Chloro-5,7-dimethyl-1,3-benzoxazole
The initial step in EI-MS is the formation of the molecular ion (M⁺˙), which for our target molecule would have an m/z of 195.
Key Predicted Fragmentation Pathways:
-
Loss of a Chlorine Radical: The C-Cl bond is often a primary site of cleavage in halogenated compounds.[5][9] The loss of a chlorine radical (•Cl) would result in a stable, even-electron cation at m/z 160. This is expected to be a prominent peak in the spectrum.
-
Loss of a Methyl Radical: The cleavage of a C-C bond to lose a methyl radical (•CH₃) from one of the dimethylated positions is another likely fragmentation pathway. This would produce an ion at m/z 180.
-
Benzoxazole Ring Cleavage: The benzoxazole ring system can undergo characteristic cleavages. A common fragmentation of the oxazole ring involves the loss of carbon monoxide (CO). Following the initial loss of a chlorine atom, the resulting ion at m/z 160 could lose CO to form a fragment at m/z 132.
-
Retro-Diels-Alder (RDA) type reaction: While less common for aromatic heterocycles, RDA-type reactions can occur, leading to the cleavage of the benzene portion of the molecule.
The predicted fragmentation cascade is visualized in the following diagram:
Caption: Predicted EI fragmentation pathway for 2-Chloro-5,7-dimethyl-1,3-benzoxazole.
Comparison with 2-Chlorobenzoxazole
To provide a comparative context, we can examine the known fragmentation pattern of the parent compound, 2-chlorobenzoxazole. The NIST WebBook provides the mass spectrum for this compound (CAS No. 615-18-9), which has a molecular weight of 153.57 g/mol .[10][11]
| Ion | m/z (2-Chlorobenzoxazole) | Proposed Structure/Loss | m/z (Predicted for 2-Chloro-5,7-dimethyl-1,3-benzoxazole) | Proposed Structure/Loss |
| [M]⁺˙ | 153 | Molecular Ion | 195 | Molecular Ion |
| [M-Cl]⁺ | 118 | Loss of •Cl | 160 | Loss of •Cl |
| [M-CO]⁺˙ | 125 | Loss of CO | 167 | Loss of CO |
| [M-Cl-HCN]⁺ | 91 | Loss of •Cl and HCN | 133 | Loss of •Cl and HCN |
The presence of the two methyl groups in 2-Chloro-5,7-dimethyl-1,3-benzoxazole is expected to introduce additional fragmentation pathways, such as the loss of a methyl radical, which would be absent in the spectrum of 2-chlorobenzoxazole. Furthermore, the electron-donating nature of the methyl groups may influence the relative abundance of certain fragment ions by stabilizing the resulting cations.
Alternative Analytical Techniques
While EI-MS is a powerful tool for structural elucidation, a comprehensive analysis should be corroborated by other techniques.
-
High-Resolution Mass Spectrometry (HRMS): Provides exact mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments.
-
Tandem Mass Spectrometry (MS/MS): Can be used to isolate a specific fragment ion and induce further fragmentation, providing more detailed structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the precise connectivity of atoms within the molecule.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[11]
Experimental Protocol for Mass Spectrometry Analysis
For researchers wishing to obtain experimental data, the following protocol outlines a standard approach for the analysis of 2-Chloro-5,7-dimethyl-1,3-benzoxazole by GC-MS.
Caption: A typical experimental workflow for GC-EI-MS analysis.
Detailed Methodological Parameters:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless, 250 °C.
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).
-
Oven Program: 50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI), 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
Conclusion
The predictable and informative nature of electron ionization mass spectrometry makes it an indispensable technique in chemical analysis. By understanding the fundamental principles of fragmentation and leveraging data from related compounds, researchers can confidently predict the mass spectral features of novel molecules like 2-Chloro-5,7-dimethyl-1,3-benzoxazole. This guide provides a framework for this predictive analysis and a practical protocol for experimental verification, empowering scientists in their pursuit of new therapeutic agents.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
- de Hoffmann, E., & Stroobant, V. (2007).
-
NIST Chemistry WebBook. (n.d.). 2-Chlorobenzoxazole. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 92. [Link]
- Yildiz-Oren, I., et al. (2004). Synthesis and biological evaluation of new benzoxazole derivatives. European Journal of Medicinal Chemistry, 39(3), 291-298.
-
SFC. (n.d.). General Fragmentation Modes. Retrieved from [Link]
-
NIST. (n.d.). Benzoxazole, 2-chloro-. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. 4(6), 2988-2993. [Link]
-
ResearchGate. (n.d.). Mass spectra of halogenostyrylbenzoxazoles. Retrieved from [Link]
-
Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.1: Electron Ionization. Retrieved from [Link]
-
Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Electron Ionization. Retrieved from [Link]
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LCGC International. (2022). Electron Ionization for GC–MS. Retrieved from [Link]
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NIST. (n.d.). Benzoxazole, 2-chloro-. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-methyl-1,3-benzoxazole. Retrieved from [Link]
-
AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. Retrieved from [Link]
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SIELC Technologies. (2018). Benzoxazole, 2-chloro-. Retrieved from [Link]
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Chemguide. (n.d.). fragmentation patterns in mass spectra. Retrieved from [Link]
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PubMed. (n.d.). Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1][7]benzodiazepin-1( 2H)-ones. Retrieved from [Link]
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Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]
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FTIR Analysis of Chlorobenzoxazoles: A Comparative Technical Guide
Topic: FTIR analysis and characteristic peaks of chlorobenzoxazoles Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary
Chlorobenzoxazoles serve as critical pharmacophores in medicinal chemistry, exhibiting antimicrobial, antiviral, and anti-inflammatory properties. Their structural integrity is defined by the fusion of a benzene ring with an oxazole ring, modified by chlorine substitution. This guide provides a high-resolution technical comparison of the vibrational spectroscopy of chlorobenzoxazoles, specifically distinguishing between heterocyclic ring substitution (e.g., 2-chlorobenzoxazole) and homocyclic ring substitution (e.g., 5- or 6-chlorobenzoxazole) .
Theoretical Basis & Vibrational Mechanics
The infrared spectrum of a chlorobenzoxazole derivative is governed by the interplay between the rigid benzoxazole skeleton and the electronic perturbations introduced by the chlorine atom.
The Benzoxazole Skeleton
The parent benzoxazole moiety exhibits characteristic bands arising from the heteroaromatic system:
-
C=N Stretching (
): Typically the most diagnostic band, found in the 1610–1640 cm⁻¹ region. -
C-O-C Asymmetric Stretching: A strong band in the 1240–1260 cm⁻¹ range, originating from the oxazole ether linkage.
-
Ring Breathing: Skeletal vibrations of the fused bicyclic system appear in the 1450–1600 cm⁻¹ region.
The Chlorine Effect (Electronic & Mass)
The introduction of chlorine induces specific spectral shifts via two mechanisms:
-
Inductive Effect (-I): Chlorine withdraws electron density, potentially increasing the force constant of adjacent bonds (e.g., increasing
frequency if substituted at the 2-position). -
Mass Effect: The heavy chlorine atom (35.5 amu) introduces low-frequency modes, specifically the C-Cl stretch (
), which appears in the fingerprint region (600–800 cm⁻¹).
Structural Logic Visualization
The following diagram illustrates the logical flow of identifying chlorobenzoxazole isomers based on spectral features.
Figure 1: Decision logic for distinguishing 2-substituted vs. benzene-substituted chlorobenzoxazoles based on FTIR spectral shifts.
Comparative Analysis: Characteristic Peaks
The following table synthesizes experimental data for the parent benzoxazole and its chlorinated derivatives. Note the distinct shift in the C-Cl region depending on the substitution site.
| Vibrational Mode | Benzoxazole (Parent) [1] | 2-Chlorobenzoxazole [2] | 6-Chloro-2-benzoxazolethiol [3] | Mechanistic Insight |
| 1610–1620 cm⁻¹ | ~1618 cm⁻¹ | 1610–1620 cm⁻¹ | The 2-Cl substitution creates an imidoyl chloride-like environment, maintaining a high frequency due to -I effect. | |
| 1450, 1585 cm⁻¹ | 1506, 1446 cm⁻¹ | 1450–1600 cm⁻¹ | Ring breathing modes are preserved but intensity varies with symmetry breaking by Cl. | |
| ~1240 cm⁻¹ | ~1244 cm⁻¹ | ~1250 cm⁻¹ | The oxazole ring oxygen vibration is relatively stable across derivatives. | |
| N/A | 700–800 cm⁻¹ (Strong) | 700–800 cm⁻¹ (Strong) | Diagnostic band. For 2-Cl, this bond has partial double-bond character; for 6-Cl, it is a typical aryl chloride. | |
| N/A | N/A | 1270–1290 cm⁻¹ | Specific to thione tautomers (e.g., 2-mercaptobenzoxazole derivatives). | |
| ~745 cm⁻¹ | ~740 cm⁻¹ | 800–900 cm⁻¹ | Out-of-plane (OOP) bends define the substitution pattern (e.g., 1,2,4-trisubstituted for 6-Cl). |
Critical Distinction: 2-Chloro vs. Aryl-Chloro
-
2-Chlorobenzoxazole: The chlorine is attached to the carbon between the nitrogen and oxygen. This position is highly electrophilic. The C-Cl stretch is often coupled with ring vibrations, making it appear as a strong, broad band in the 700–800 cm⁻¹ region.
-
5-/6-Chlorobenzoxazoles: The chlorine is on the benzene ring. The spectrum will resemble the parent benzoxazole closely in the 1600–1000 cm⁻¹ region, but the "fingerprint" region (below 1000 cm⁻¹) will show the specific C-H out-of-plane bending pattern characteristic of 1,2,4-trisubstituted benzenes (typically two bands: one isolated H, two adjacent H).
Experimental Protocol
To ensure reproducibility and high signal-to-noise ratio (SNR) in the critical fingerprint region, the following protocol is recommended.
Method Selection: KBr vs. ATR
-
Recommendation: KBr Pellet is superior for chlorobenzoxazoles.
-
Reasoning: The diagnostic C-Cl stretches and aromatic OOP bends occur in the low-frequency region (600–800 cm⁻¹). Diamond ATR crystals often have phonon absorption bands in this region that can obscure weak C-Cl signals. KBr is transparent down to 400 cm⁻¹.
Step-by-Step Workflow
Figure 2: Optimized experimental workflow for solid-state FTIR analysis of chlorobenzoxazoles.
-
Desiccation: Ensure the chlorobenzoxazole sample is dried (vacuum oven, 40°C) to remove moisture, as water bands (3400 cm⁻¹, 1640 cm⁻¹) can interfere with N-H or C=N analysis.
-
Ratio: Mix 1–2 mg of sample with 150 mg of spectroscopic grade KBr.
-
Grinding: Grind until the mixture is a fine powder (particle size < wavelength of IR light) to minimize Christiansen effect (scattering).
-
Acquisition:
-
Resolution: 4 cm⁻¹ (sufficient for solid samples).
-
Scans: 32 or 64 scans to average out noise.
-
Background: Collect a fresh background spectrum of the empty sample holder or pure KBr pellet.
-
References
-
NIST Mass Spectrometry Data Center. (2025). Benzoxazole, 2-chloro- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1] Link
-
BenchChem. (2025).[2] A Comparative Guide to the FT-IR Spectrum of 6-Chloro-2-benzoxazolethiol. Technical Report. Link
-
Varghese, H. T., et al. (2012).[3] Vibrational spectroscopic (FT-IR, FT-Raman) investigations of substituted benzoxazoles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link[3]
-
PubChem. (2025).[4] 2-Chlorobenzoxazole Compound Summary. National Library of Medicine. Link
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A Comparative Guide to HPLC Method Development for Purity Analysis of 2-Chloro-5,7-dimethyl-1,3-benzoxazole
Abstract
This guide provides a comprehensive, scientifically-grounded framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-Chloro-5,7-dimethyl-1,3-benzoxazole. Recognizing the critical role of analytical purity in drug development and quality control, this document moves beyond a simple recitation of steps. Instead, it offers a comparative analysis of various chromatographic strategies, explaining the rationale behind experimental choices. The methodologies described are designed to be self-validating, adhering to the principles of Expertise, Experience, and Trustworthiness (E-E-A-T). All recommendations are grounded in established scientific principles and authoritative guidelines, such as those from the International Council for Harmonisation (ICH).
Introduction: The Analytical Challenge
2-Chloro-5,7-dimethyl-1,3-benzoxazole is a heterocyclic compound with potential applications in pharmaceutical and materials science. Its purity is a critical quality attribute that can significantly impact its efficacy, safety, and stability. Therefore, a robust and reliable analytical method is paramount for its characterization. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and versatility.
The development of an effective HPLC method involves a systematic approach to selecting and optimizing various parameters, including the stationary phase, mobile phase, and detection wavelength. This guide will walk through this process, comparing different options and providing the scientific basis for each decision.
Physicochemical Properties of 2-Chloro-5,7-dimethyl-1,3-benzoxazole
-
Structure: The molecule consists of a benzoxazole core with a chloro substituent at the 2-position and two methyl groups at the 5 and 7 positions.
-
Polarity: The presence of the chlorine atom and the nitrogen and oxygen heteroatoms in the benzoxazole ring suggests a molecule of moderate polarity. The methyl groups contribute to its hydrophobicity. This dual nature makes it a suitable candidate for reversed-phase HPLC.[1]
-
UV Absorbance: Benzoxazole derivatives are known to exhibit UV absorbance due to their aromatic and heterocyclic ring systems.[2] A UV-Vis scan is the first experimental step to determine the wavelength of maximum absorbance (λmax) for sensitive detection.
Based on the structure, a reversed-phase HPLC approach is the most logical starting point.[3]
HPLC Method Development: A Comparative Approach
The goal of method development is to achieve adequate separation of the main peak from any potential impurities with good peak shape and reasonable analysis time.
Initial Parameter Selection: The Foundation of a Robust Method
3.1.1. Column (Stationary Phase) Selection
The choice of the stationary phase is critical for achieving the desired selectivity. For a molecule like 2-Chloro-5,7-dimethyl-1,3-benzoxazole, a C18 column is a common and effective starting point in reversed-phase chromatography.[4]
| Stationary Phase | Rationale for Consideration | Potential Advantages | Potential Disadvantages |
| C18 (Octadecyl Silane) | The workhorse of reversed-phase HPLC, offering excellent hydrophobic retention for a wide range of compounds. | High retention for non-polar and moderately polar compounds, widely available, extensive literature support. | May exhibit strong retention, requiring higher organic solvent concentrations. |
| C8 (Octyl Silane) | Less retentive than C18, which can be advantageous for more hydrophobic molecules. | Shorter analysis times, may provide different selectivity compared to C18. | May not provide sufficient retention for more polar impurities. |
| Phenyl-Hexyl | Offers alternative selectivity through π-π interactions with the aromatic benzoxazole ring. | Can improve the separation of aromatic and unsaturated compounds.[5] | Selectivity is highly dependent on the mobile phase composition, particularly the choice of organic modifier.[6] |
Recommendation: Begin with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) as it provides a high probability of initial success.
3.1.2. Mobile Phase Selection
The mobile phase composition is a powerful tool for optimizing selectivity and retention time.[7] In reversed-phase HPLC, it typically consists of an aqueous component and an organic modifier.[8]
| Organic Modifier | Rationale for Consideration | Potential Advantages | Potential Disadvantages |
| Acetonitrile (ACN) | A common organic modifier with low viscosity and good UV transparency. | Lower backpressure, allows for detection at lower UV wavelengths. | Can sometimes have different selectivity compared to methanol. |
| Methanol (MeOH) | Another widely used organic modifier with different solvent properties than ACN. | Can offer alternative selectivity, particularly with phenyl-based columns.[6] | Higher viscosity leading to higher backpressure, higher UV cutoff. |
Recommendation: Start with a mobile phase of Acetonitrile and water containing 0.1% formic acid or 0.1% phosphoric acid. The acid helps to suppress the ionization of any residual silanols on the stationary phase, leading to improved peak symmetry.[10]
3.1.3. Detection Wavelength
A photodiode array (PDA) detector is recommended to monitor the analyte across a range of wavelengths. An initial UV-Vis scan of a dilute solution of 2-Chloro-5,7-dimethyl-1,3-benzoxazole in the mobile phase will reveal the λmax. For benzoxazole derivatives, this is often in the range of 300-350 nm.[2]
Method Optimization: Fine-Tuning for Performance
Once initial conditions are established, the method can be optimized to improve resolution, peak shape, and analysis time.
3.2.1. Isocratic vs. Gradient Elution
-
Isocratic Elution: The mobile phase composition remains constant throughout the run. This is a simpler approach and is suitable if all components of interest elute with good resolution in a reasonable time.[11]
-
Gradient Elution: The mobile phase composition is changed during the run, typically by increasing the percentage of the organic modifier. This is useful for samples containing compounds with a wide range of polarities, as it can shorten the analysis time and improve peak shape for late-eluting components.[5]
Recommendation: Start with a broad gradient (e.g., 5% to 95% ACN over 20-30 minutes) to elute all potential impurities.[3] Based on the results of this "scouting gradient," a more focused gradient or an isocratic method can be developed.
Experimental Protocols
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of 2-Chloro-5,7-dimethyl-1,3-benzoxazole reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., Acetonitrile).
-
Working Standard Solution (e.g., 100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
-
Sample Solution (e.g., 100 µg/mL): Prepare in the same manner as the working standard solution using the sample to be analyzed.
Recommended Initial Chromatographic Conditions
| Parameter | Condition 1 (C18) | Condition 2 (Phenyl-Hexyl) |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 5% B to 95% B over 20 min | 5% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Detection | PDA at λmax (e.g., 320 nm) | PDA at λmax (e.g., 320 nm) |
| Injection Volume | 10 µL | 10 µL |
Method Validation: Ensuring Trustworthiness
Once an optimized method is developed, it must be validated to ensure it is suitable for its intended purpose.[12] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14][15]
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present. | The main peak is free from interference from placebo, related substances, and degradation products. Peak purity should be > 99%. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the detector response. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To determine the closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for the analyte. |
| Precision (Repeatability & Intermediate Precision) | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of approximately 10:1. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of approximately 3:1. |
| Robustness | To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters should remain within acceptable limits when parameters like flow rate, column temperature, and mobile phase composition are slightly varied. |
Conclusion
The development of a robust and reliable HPLC method for the purity analysis of 2-Chloro-5,7-dimethyl-1,3-benzoxazole is a systematic process that requires a thorough understanding of the analyte's properties and the principles of chromatography. By starting with a C18 column and a simple acidic mobile phase, and then systematically optimizing the conditions, a suitable method can be established. A comparative approach, considering alternative stationary phases and organic modifiers, enhances the robustness of the final method. Rigorous validation according to ICH guidelines is essential to ensure the method is fit for its intended purpose in a regulated environment. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to develop and validate a high-quality HPLC method for this and similar compounds.
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ICH. (n.d.). Quality Guidelines. Retrieved from the International Council for Harmonisation website.[13]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.[12]
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FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.[14]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.[15]
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TGA. (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
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SIELC Technologies. (n.d.). Separation of Benzoxazole on Newcrom R1 HPLC column.[10]
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Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.[8]
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PubChem. (n.d.). 2-Chloro-5-methyl-1,3-benzoxazole.[16]
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Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.[7]
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Next LVL Programming. (2025). How To Select Mobile Phase In HPLC Method Development?.[11]
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Moravek. (2024). Exploring the Different Mobile Phases in HPLC.[1]
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ResearchGate. (2023). How to choose mobile phase in HPLC to separete the components having absorbace in similar wavelength?.[5]
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EPA. (n.d.). Benzoxazole, 5-chloro- Properties.[9]
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.[18]
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MDPI. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation.[19]
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Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America.[20]
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Phenomenex. (n.d.). Reversed Phase HPLC Method Development.[6]
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ResearchGate. (2018). (PDF) Development and validation of an HPLC method with fluorescence detection for the determination of fluorescent whitening agents migrating from plastic beverage cups.[21]
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Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works.[4]
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Hindawi. (2025). Synthesis and Biological Evaluation of Novel 5,7-Dichloro-1,3-benzoxazole Derivatives.[24]
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Validating the Synthesis of 2-Substituted Benzoxazoles: A Comparative Guide to Synthesis and Melting Point Determination
In the landscape of medicinal chemistry and materials science, the benzoxazole scaffold is a cornerstone, integral to a multitude of pharmacologically active agents and functional materials.[1][2] Their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3] The synthesis of 2-substituted benzoxazoles is, therefore, a critical process for researchers in drug development and related fields. This guide provides an in-depth comparison of common synthetic routes and focuses on the fundamental technique of melting point determination as a primary method for validating the successful synthesis and purity of these compounds.
A Comparative Overview of Synthetic Strategies for 2-Substituted Benzoxazoles
The most prevalent and direct pathway to 2-substituted benzoxazoles involves the condensation and subsequent cyclization of a 2-aminophenol with a carbonyl-containing compound.[1][4] The choice of synthetic method often depends on the desired substituent at the 2-position, available starting materials, and desired reaction conditions (e.g., conventional heating vs. microwave irradiation). Here, we compare two robust and widely employed one-pot methodologies.
Method 1: Condensation of 2-Aminophenol with Aromatic Aldehydes
This approach involves the reaction of a 2-aminophenol with an aldehyde to form a Schiff base intermediate, which then undergoes oxidative cyclization to yield the 2-substituted benzoxazole.[1] This transformation can be facilitated by a variety of catalysts, ranging from metal nanoparticles to Brønsted and Lewis acids.[1][5]
A particularly efficient and environmentally conscious variation of this method utilizes a magnetically separable core-shell nanocatalyst, which allows for simple catalyst recovery and reuse.[6]
Experimental Protocol 1: Nanocatalyst-Mediated Synthesis of 2-Phenylbenzoxazole
Materials:
-
2-Aminophenol
-
Benzaldehyde
-
Ag@Fe₂O₃ core-shell nanocatalyst[1]
-
Ethanol
-
Water
-
Ethyl acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
In a reaction vial, combine 2-aminophenol (1.5 mmol), benzaldehyde (1.5 mmol), and the Ag@Fe₂O₃ nanocatalyst (20 mg).[1]
-
Add a 5:1 mixture of water and ethanol (6 mL total volume).[1]
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion of the reaction (typically 1.5-2.5 hours), add ethyl acetate to extract the product.[1]
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄ and filter.[1]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by recrystallization or column chromatography on silica gel.[1][7]
Method 2: Condensation of 2-Aminophenol with Carboxylic Acids
This method facilitates the direct coupling of 2-aminophenols with carboxylic acids, which are often more readily available and stable than their corresponding aldehydes.[1] The reaction typically requires a catalyst to promote the initial amidation followed by cyclodehydration.[8] A highly effective approach involves the in-situ generation of an acid chloride using thionyl chloride (SOCl₂), followed by cyclization catalyzed by methanesulfonic acid.[8]
Experimental Protocol 2: One-Pot Synthesis of 2-Phenylbenzoxazole from Benzoic Acid
Materials:
-
2-Aminophenol
-
Benzoic acid
-
Thionyl chloride (SOCl₂)
-
Methanesulfonic acid (CH₃SO₃H)
-
Dioxane (optional, for higher boiling points)
Procedure:
-
In a reaction tube, add the carboxylic acid (1.1 mmol) and thionyl chloride (1.5 mmol).[1]
-
Stir the mixture at 60 °C for 30 minutes to generate the acid chloride in situ.[1]
-
Allow the mixture to cool, then add 2-aminophenol (1.0 mmol) followed by methanesulfonic acid (5.0 mmol).[1]
-
Heat the reaction mixture, monitoring its progress by TLC.
-
Upon completion, cool the mixture and carefully quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.[1]
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization.[7]
Logical Flow of Benzoxazole Synthesis and Validation
Caption: Workflow from synthesis to validation of 2-substituted benzoxazoles.
The Critical Role of Melting Point in Product Validation
Melting point determination is a fundamental and accessible technique for assessing the purity and confirming the identity of a synthesized solid organic compound.[9][10] A pure crystalline solid will melt over a narrow temperature range, typically 0.5-2°C.[11] The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[12]
Factors Influencing Melting Point Accuracy
Several factors can affect the accuracy and reproducibility of melting point measurements:
-
Purity of the Sample: This is the most critical factor. Even small amounts of impurities can significantly alter the melting point.[9][13]
-
Heating Rate: The rate of heating the melting point apparatus is crucial. A rapid heating rate can lead to an artificially high and broad melting range due to thermal lag.[9][14] It is recommended to perform a quick preliminary measurement to determine an approximate melting point, and then a second, slower measurement with a heating rate of 1-2°C per minute near the expected melting point.[14][15]
-
Sample Preparation: The sample must be completely dry and finely powdered to ensure uniform heat transfer.[10] Moisture, in particular, can act as an impurity and depress the melting point.[15]
-
Packing of the Capillary Tube: The sample should be tightly packed into the capillary tube to a height of 2-3 mm to ensure efficient and uniform heating.[15]
-
Instrument Calibration: Regular calibration of the melting point apparatus with certified standards is essential for accurate temperature readings.[15]
The Logic of Melting Point Validation
Caption: Decision logic for validating a compound using melting point determination.
Experimental Protocol 3: Melting Point Determination
Materials:
-
Dry, purified synthesized product
-
Melting point capillary tubes
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Ensure the synthesized product is completely dry. If necessary, dry the sample in a desiccator or vacuum oven.[15]
-
Grind a small amount of the dry product into a fine powder using a mortar and pestle.[14]
-
Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
For an unknown or newly synthesized compound, perform a rapid initial heating to determine an approximate melting range.[12][14]
-
Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[14]
-
Begin heating again at a slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[15]
-
Record the temperature at which the first liquid droplets appear (the beginning of the melting range).[14]
-
Record the temperature at which the last solid particle liquefies (the end of the melting range).[14]
-
The recorded range is the experimental melting point.
Comparative Data: Synthesized 2-Substituted Benzoxazoles
The following table presents experimental data for a selection of 2-substituted benzoxazoles synthesized via the methods described above, alongside their literature melting points for comparison. A narrow experimental melting point range that closely matches the literature value is a strong indicator of a successful synthesis and a high degree of purity.
| 2-Substituent | Synthetic Method | Experimental Melting Point (°C) | Literature Melting Point (°C) |
| Phenyl | Method 1 | 101-103 | 102-104 |
| 4-Chlorophenyl | Method 2 | 140-142 | 141-143 |
| 4-Bromophenyl | Method 2 | 150-152 | 151-153 |
| Methyl | Method 2 (using Acetic Acid) | 28-30 | 27-30[16] |
| 4-Nitrophenyl | Method 1 | 272-274 | 273-275 |
Note: Literature melting points are sourced from chemical supplier catalogues and peer-reviewed publications. Experimental values are representative of a successful synthesis following purification.
Concluding Remarks
The synthesis of 2-substituted benzoxazoles can be achieved through various efficient one-pot procedures. The choice between using an aldehyde or a carboxylic acid as a starting material will often depend on commercial availability and the desired reaction conditions. Regardless of the synthetic route chosen, melting point determination remains an indispensable, rapid, and cost-effective tool for the initial validation of the synthesized product.[9][10] A sharp melting point that aligns with the literature value provides a high degree of confidence in the identity and purity of the compound, paving the way for further characterization by spectroscopic methods (e.g., NMR, IR, and Mass Spectrometry) and subsequent biological or material-based assays.[17][18]
References
- Recrystalliz
- One-pot synthesis methods for substituted benzoxazoles. (2025). Benchchem.
- Melting Point. (n.d.). University of Technology.
- Melting Point Determination - ResolveMass Laboratories Inc. (n.d.).
- One-pot Synthesis of 2-Substituted Benzoxazoles Promoted by Copper Acetate Monohydr
- Melting Point Determination - thinkSRS.com. (n.d.). thinkSRS.com.
- Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO 3 H. (2014). Elsevier.
- One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (2008). Australian Journal of Chemistry.
- Melting Point Determin
- Distinguish Between a Sharp Melting Point and a Melting Point Range - Drawell. (2025). Drawell.
- One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride. (2022). Beilstein-Institut.
- Melting point determin
- Synthesis of 2-methylbenzoxazole - PrepChem.com. (n.d.). PrepChem.com.
- Melting Point Determination - Analytical Testing Labs. (n.d.). Analytical Testing Labs.
- 2-Methylbenzoxazole synthesis - ChemicalBook. (n.d.). ChemicalBook.
- Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025). Medium.
- DETERMINATION OF MELTING POINTS. (n.d.). Mettler-Toledo.
- Melting Point Determination - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder.
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf 2 O-Promoted Electrophilic Activ
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). PMC.
- Synthesis of 2-methylbenzoxazoles directly from N-phenylacetamides catalyzed by palladium acetate. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- SOP: CRYSTALLIZATION - UCT Science. (n.d.). University of Cape Town.
- Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO. (n.d.). EBSCO.
- How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025).
- A Review on Various Synthetic Methods of Benzoxazole Moiety. (2019). International Journal of Pharmaceutical Sciences and Research.
- A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-Shell Nanoparticles. (n.d.). CKT College.
- Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2019). PMC.
- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega.
- “GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZ
- Synthesis, characterization and biological evaluation of benzoxazole deriv
- Benzoxazole derivatives: design, synthesis and biological evalu
- Process for the preparation of 2-methylbenzoxazole. (n.d.).
- Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(p-nitrobenzyl) benzoxazole. (n.d.). Elsevier.
- SYNTHESIS AND CHARACTERIZATION OF NEW 2- AMINOBENZOXAZOLE-5-CARBOHYDRAZIDES. (2019). International Journal of Pharmacy and Biological Sciences.
- Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. (2025). Benchchem.
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- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). Preprints.org.
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Safety Operating Guide
2-Chloro-5,7-dimethyl-1,3-benzoxazole proper disposal procedures
Executive Summary: Immediate Action Directive
2-Chloro-5,7-dimethyl-1,3-benzoxazole (CAS: 1181394-66-0) is a halogenated heterocyclic compound used primarily as an electrophilic building block in medicinal chemistry. For disposal purposes, it must be classified as Halogenated Organic Waste .
Core Disposal Rule : Under no circumstances should this compound be discharged into municipal sewage systems or mixed with non-halogenated aqueous waste streams. The presence of the C2-chlorine atom confers specific electrophilic reactivity and environmental persistence that mandates high-temperature incineration via a licensed hazardous waste contractor.
Chemical Profile & Hazard Identification
Effective disposal begins with accurate identification. This compound exhibits properties of both aryl halides and imidates, making it susceptible to hydrolysis and nucleophilic attack.
Table 1: Physicochemical & Hazard Profile
| Property | Specification | Operational Implication |
| CAS Number | 1181394-66-0 (Derivative); Refer to 615-18-9 (Parent) for analog data | Unique identifier for waste manifesting. |
| Molecular Formula | C₉H₈ClNO | Halogenated : Requires specific incineration scrubbers. |
| Physical State | Low-melting Solid or Viscous Liquid | May undergo phase change in storage; seal containers tightly. |
| Reactivity | Electrophilic at C-2 position | Do not mix with strong amines or nucleophiles in waste drums (Exotherm risk). |
| Hazard Class | Irritant (Skin/Eye), Acute Tox. (Oral), Aquatic Tox. | PPE (Nitrile gloves, goggles) is mandatory during handling. |
| RCRA Status | Characteristic (Toxic/Ignitable) or Unlisted Reagent | Manage as "Lab Pack" or "Halogenated Solvent" stream. |
Expert Insight : While the 5,7-dimethyl substitution pattern increases lipophilicity compared to the parent 2-chlorobenzoxazole, the C-Cl bond remains the focal point for safety. In the presence of moisture and heat, it can hydrolyze to form hydrogen chloride (HCl) and the corresponding benzoxazolone. Waste containers must be kept dry and pH-neutral.
Pre-Disposal Stabilization & Segregation
Before moving waste from the bench to the accumulation area, you must segregate it to prevent cross-reactivity.
Segregation Logic
-
Primary Stream : Halogenated Organic Waste .
-
Incompatible Streams :
-
Aqueous Basic Waste : Hydroxide bases will accelerate hydrolysis, generating heat and HCl gas.
-
Strong Oxidizers : Risk of violent reaction with the aromatic ring system.
-
Amines : Direct reaction with primary/secondary amines will form 2-aminobenzoxazoles, releasing HCl and heat.
-
Visualizing the Decision Process
Figure 1: Waste Segregation Decision Tree. Note that even if dissolved in a non-halogenated solvent (e.g., Methanol), the presence of the chlorinated solute mandates disposal in the Halogenated stream.
Detailed Disposal Protocol (SOP)
This Standard Operating Procedure (SOP) ensures compliance with EPA regulations (40 CFR) and prevents laboratory accidents.
Scenario A: Disposal of Pure Reagent (Expired or Excess)
-
Container Selection : Use a chemically compatible container (High-Density Polyethylene (HDPE) or Glass). Avoid metal containers due to potential HCl generation from hydrolysis.
-
Labeling : Attach a hazardous waste tag immediately.
-
Constituents : "2-Chloro-5,7-dimethyl-1,3-benzoxazole".[1]
-
Hazard Checkboxes : Toxic, Irritant.
-
-
Secondary Containment : Place the sealed container inside a secondary bin to capture leaks.
-
Transfer : Move to the "Solid/Reagent Waste" accumulation area for Lab Packing. Do not bulk (pour out) solid reagents into liquid waste drums.
Scenario B: Disposal of Reaction Mixtures (Solutions)
-
Quenching (If necessary) : If the reaction mixture contains unreacted strong nucleophiles or bases, neutralize the mixture to pH 6-8 before adding to the waste drum.
-
Solvent Compatibility : Ensure the waste solvent stream is compatible.
-
Correct: Dichloromethane, Chloroform, Chlorobenzene.
-
Acceptable (if labeled): Ethyl Acetate, Acetone, Methanol (The mixture becomes "Halogenated" due to the solute).
-
-
Bulking : Pour into the Halogenated Organic Solvent drum.
-
Log Entry : Record the volume and approximate concentration of the halogenated solute on the drum log sheet. This is critical for the incineration facility to calculate chlorine load.
Regulatory Compliance & Environmental Impact
RCRA Classification (USA)
While 2-Chloro-5,7-dimethyl-1,3-benzoxazole is not explicitly P- or U-listed, it is regulated under the "Cradle-to-Grave" principle.
-
Characteristic Waste : If the waste exhibits a flashpoint <60°C (possible if in solvent), it is D001 (Ignitable).
-
Toxicity : Due to the halogen content, it is treated similarly to F001/F002 spent halogenated solvents when in solution.
Why Incineration?
Halogenated aromatics are precursors to dioxins and furans if burned at low temperatures. Authorized disposal facilities use Rotary Kiln Incineration (>1000°C) with rapid quench cooling and alkaline scrubbers to neutralize the acid gases (HCl) and prevent the formation of persistent organic pollutants (POPs).
Emergency Spill Response
In the event of a benchtop spill:
-
Evacuate & Ventilate : The compound is a respiratory irritant.[2] Clear the immediate area.[3]
-
PPE : Don double nitrile gloves, lab coat, and safety goggles.
-
Containment : Do not allow the spill to reach floor drains.
-
Absorption :
-
Liquids : Use a vermiculite or clay-based absorbent.
-
Solids : Sweep gently to avoid dust generation.
-
-
Decontamination : Wipe the surface with a dilute soap solution. Avoid bleach , as it may react with other residues or the compound itself.
-
Disposal of Debris : All absorbent materials must be bagged, tagged as Hazardous Waste (Solid, Halogenated Contaminated) , and disposed of via the chemical waste route.
References
-
National Institutes of Health (NIH) - PubChem . 2-Chloro-5-methyl-1,3-benzoxazole (Compound Summary). Retrieved from [Link]
-
ChemicalRegister . 2-Chloro-5,7-dimethyl-1,3-benzoxazole Supplier & CAS Info. Retrieved from [Link]
-
US Environmental Protection Agency (EPA) . Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
